2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a quinazoline core, a cyclohexylamino group, a thioether linkage, and a furan moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Cyclohexylamino Group: This can be achieved via nucleophilic substitution reactions.
Thioether Formation: The thioether linkage can be introduced by reacting a thiol with a suitable electrophile.
Attachment of the Furan Moiety: The final step might involve coupling the furan moiety to the acetamide group through amide bond formation.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl group instead of a furan moiety.
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan moiety in 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide might confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility in specific solvents.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-19(22-13-16-9-6-12-27-16)14-28-21-24-18-11-5-4-10-17(18)20(25-21)23-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGCHRKVHKSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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